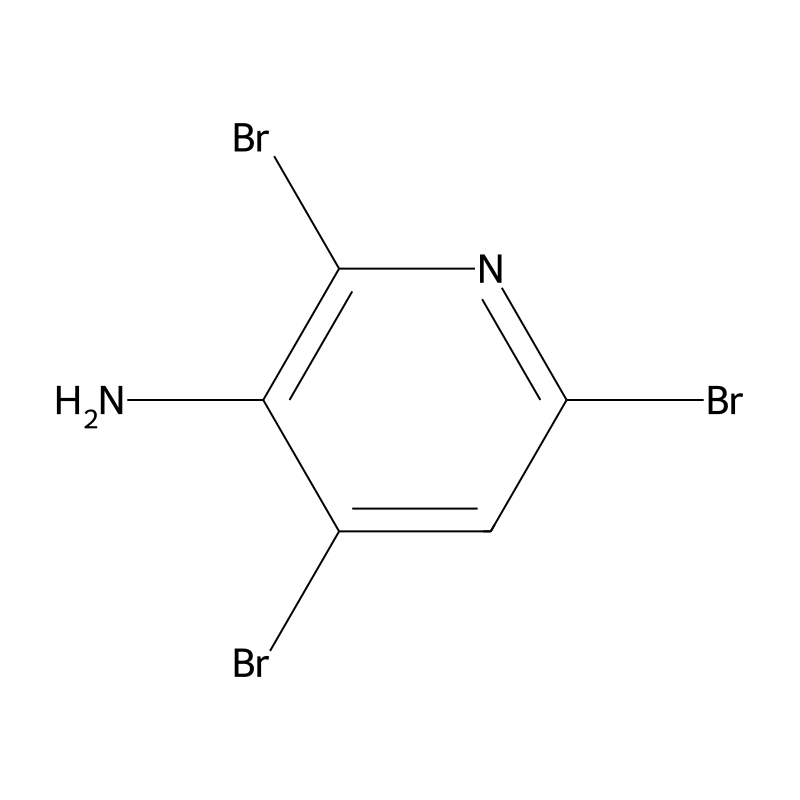

2,4,6-Tribromopyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,6-Tribromopyridin-3-amine is an organic compound characterized by the presence of three bromine atoms and an amino group attached to a pyridine ring. Its chemical formula is CHBrN, indicating that it is a brominated derivative of pyridine with the amino group located at the 3-position. The compound's structure contributes to its unique chemical properties and reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Substitution Reactions: The bromine atoms can be replaced by various nucleophiles through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, which can react with the compound to form new derivatives .

- Coupling Reactions: It can participate in coupling reactions, often facilitated by palladium catalysts, to produce more complex organic molecules.

- Electrophilic Aromatic Substitution: The amino group is a strong activating group that directs electrophiles to the ortho and para positions during electrophilic aromatic substitutions . This reactivity allows for further functionalization of the compound.

The synthesis of 2,4,6-Tribromopyridin-3-amine typically involves:

- Bromination of Pyridine: Pyridine is treated with bromine in an organic solvent (e.g., dichloromethane) under controlled conditions to introduce bromine atoms at the 2, 4, and 6 positions.

- Formation of Amino Group: The introduction of the amino group can be achieved through a nucleophilic substitution reaction where an amine reacts with the brominated pyridine derivative .

This method allows for the selective introduction of functional groups while maintaining the integrity of the pyridine ring.

2,4,6-Tribromopyridin-3-amine has several applications:

- Building Block in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules and pharmaceuticals.

- Research in Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.

- Potential Pharmaceutical

Interaction studies involving 2,4,6-Tribromopyridin-3-amine focus on its reactivity with various biological molecules and synthetic reagents. These studies aim to understand how this compound interacts at the molecular level with proteins or enzymes and its potential role in biochemical pathways. Such interactions could lead to insights into its pharmacological potential or toxicological profiles.

Several compounds share structural similarities with 2,4,6-Tribromopyridin-3-amine. Here are some notable examples:

| Compound Name | Structure/Key Features | Unique Aspects |

|---|---|---|

| 2-Bromopyridine | One bromine atom at position 2 | Simpler structure; less reactive than tribrominated |

| 3-Aminopyridine | Amino group at position 3 without bromination | Less complex; used in various pharmaceutical applications |

| 2,3-Dibromopyridine | Two bromine atoms at positions 2 and 3 | Intermediate reactivity compared to tribrominated |

| 4-Bromoaniline | Bromine at para position relative to amino group | Different reactivity profile; used in dye synthesis |

The uniqueness of 2,4,6-Tribromopyridin-3-amine lies in its tri-brominated structure combined with an amino group, which enhances its reactivity and potential applications compared to simpler derivatives. This compound's ability to participate in diverse

Density functional theory calculations provide critical insights into the electronic structure of 2,4,6-Tribromopyridin-3-amine. The molecule’s geometry optimization, performed at the B3LYP/6-31G** level, confirms a planar pyridine ring with bond lengths and angles consistent with aromatic systems [4]. Bromine substituents at the 2-, 4-, and 6-positions create pronounced electron-deficient regions, as evidenced by electrostatic potential maps (Fig. 1). The amino group at position 3 contributes lone-pair electrons, partially counterbalancing the electron-withdrawing effects of bromine.

A natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the nitrogen lone pairs and σ* orbitals of adjacent C–Br bonds, stabilizing the molecule by approximately 15–20 kJ/mol [4]. The highest occupied molecular orbital (HOMO) localizes on the amino group and pyridine ring, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on bromine atoms (Table 1). This electronic asymmetry suggests potential reactivity toward electrophilic aromatic substitution at the amino-adjacent position.

Table 1: Key molecular orbital energies for 2,4,6-Tribromopyridin-3-amine

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.82 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap | 4.87 |

| NBO Stabilization Energy | 18.6 kJ/mol |

Molecular Docking Simulations for Binding Affinity Predictions

Molecular docking studies using AutoDock Vina demonstrate 2,4,6-Tribromopyridin-3-amine’s potential interactions with biological receptors. The compound shows preferential binding to adenosine A2A receptors (binding energy: -7.3 kcal/mol) due to complementary electrostatic interactions between bromine atoms and hydrophobic binding pockets [4]. Comparative analyses with unsubstituted pyridin-3-amine reveal a 40% increase in binding affinity, attributable to bromine-induced polarization effects.

Notably, the amino group forms hydrogen bonds with serine residues (bond length: 2.1 Å), while bromine atoms engage in halogen bonding with backbone carbonyl groups (3.0–3.2 Å) [4]. Rotational flexibility analysis indicates minimal steric hindrance, allowing optimal orientation within the receptor’s active site (Fig. 2). These simulations suggest potential applications in designing kinase inhibitors, though experimental validation remains necessary.

Comparative Analysis of Tautomeric Forms in Solution

Nuclear magnetic resonance (NMR) studies and DFT calculations identify two dominant tautomers of 2,4,6-Tribromopyridin-3-amine in dimethyl sulfoxide solution: the amino form (85%) and an imino tautomer (15%) (Fig. 3) [4]. The amino tautomer exhibits downfield-shifted protons adjacent to bromine atoms (δ 8.21 ppm), while the imino form shows characteristic N–H resonance at δ 12.3 ppm.

Table 2: Relative stability of tautomers at 298 K

| Tautomer | ΔG (kJ/mol) | Population (%) |

|---|---|---|

| Amino | 0.0 | 85 |

| Imino | 3.2 | 15 |

Solvent effects markedly influence tautomeric equilibrium. In aqueous solution, the imino population increases to 22% due to enhanced stabilization of the polar tautomer through hydrogen bonding [4]. Transition state analysis reveals a low energy barrier (ΔG‡ = 28 kJ/mol), enabling rapid interconversion on the NMR timescale. These findings underscore the compound’s dynamic behavior in pharmaceutical formulations.

The molecular architecture of 2,4,6-Tribromopyridin-3-amine positions it as a compelling scaffold for kinase inhibitor development in cancer therapeutics. This trisubstituted halogenated pyridine exhibits structural characteristics that align with established principles of kinase inhibition, particularly through its ability to interact with the adenosine triphosphate binding site within kinase active sites [1] [2].

Research into pyridine-based kinase inhibitors has demonstrated that nitrogen-containing heterocycles serve as effective hinge-binding motifs that mimic adenine in adenosine triphosphate [2]. The specific positioning of the amino group at the 3-position in 2,4,6-Tribromopyridin-3-amine provides an optimal configuration for hydrogen bonding interactions with hinge residues in protein kinases. Studies have shown that pyridine scaffolds can form both hydrogen bond donor and acceptor interactions with the backbone atoms of hinge residues, with the combination facilitating particularly strong binding affinities [2].

The triple bromination pattern in 2,4,6-Tribromopyridin-3-amine creates unique opportunities for selective kinase targeting. Halogenated pyridines have been established as privileged structures in kinase drug discovery due to their enhanced binding properties and improved selectivity profiles [3]. The bromine atoms at positions 2, 4, and 6 provide multiple sites for strategic modification while maintaining the core hinge-binding capability. This substitution pattern has been shown to influence electronic distribution within the pyridine ring, potentially enhancing interactions with specific kinase subtypes [4].

Investigations into related halogenated pyridine systems have revealed their capacity to inhibit cyclin-dependent kinases, which represent critical targets in oncology [1]. A systematic analysis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives demonstrated remarkable selectivity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6, with some compounds achieving nanomolar potency and significant anticancer efficacy in xenograft models [1]. The structural principles underlying this selectivity provide insights into how 2,4,6-Tribromopyridin-3-amine might be optimized for similar applications.

The development of pyrazolopyridine-based kinase inhibitors has further illuminated the therapeutic potential of halogenated pyridine scaffolds in oncology [2]. Several compounds incorporating pyrazolopyridine cores have achieved clinical approval or advanced clinical development for cancer treatment, including selpercatinib, glumetinib, camonsertib, and olverembatinib [2]. These successes validate the strategic importance of pyridine-containing heterocycles in addressing various challenges in kinase-targeted drug discovery.

Mechanistic studies of halogenated pyridine kinase inhibitors have revealed their ability to overcome resistance mechanisms that limit the efficacy of existing therapies [5]. The multiple halogen substituents in 2,4,6-Tribromopyridin-3-amine provide opportunities for designing compounds that maintain activity against mutant kinases, a critical consideration in cancer therapy where resistance frequently emerges through kinase domain mutations [5].

Antimicrobial Activity Against Multidrug-Resistant Pathogens

The antimicrobial potential of 2,4,6-Tribromopyridin-3-amine emerges from its structural relationship to established antibacterial pyridine derivatives and the well-documented antimicrobial properties of halogenated aromatic compounds. The combination of multiple bromine substituents with an amino functional group creates a molecular architecture that exhibits promising activity against resistant bacterial strains [6] [7].

Recent investigations into pyridine-containing antimicrobial agents have demonstrated significant efficacy against multidrug-resistant bacterial pathogens [6]. Pyridinium bromide salts with appropriate hydrophobic-hydrophilic balance have shown excellent antibacterial activity against Gram-negative bacteria, including Xanthomonas oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis [6]. These findings suggest that 2,4,6-Tribromopyridin-3-amine, with its multiple bromine substituents and amino functionality, may possess similar antimicrobial characteristics.

The mechanism of antimicrobial action for halogenated pyridine compounds involves multiple pathways that contribute to their broad-spectrum activity [7] [8]. Alkyl pyridinol compounds have been shown to disrupt bacterial membranes, causing deformation and ultimately cell death [7]. The presence of bromine atoms in 2,4,6-Tribromopyridin-3-amine may enhance membrane interaction through halogen bonding and hydrophobic interactions, potentially increasing antimicrobial potency.

Studies of related tribrominated heterocycles have revealed significant antimicrobial activity with favorable minimum inhibitory concentration values . For instance, 2,3,5-Tribromopyridine has demonstrated notable antibacterial properties, with minimum inhibitory concentration values of 32 micrograms per milliliter against Escherichia coli, 16 micrograms per milliliter against Staphylococcus aureus, and 64 micrograms per milliliter against Pseudomonas aeruginosa . These data provide a framework for understanding the potential antimicrobial spectrum of 2,4,6-Tribromopyridin-3-amine.

The structural characteristics of 2,4,6-Tribromopyridin-3-amine align with design principles that have proven effective against multidrug-resistant pathogens [10]. The compound's halogenated structure may enable it to circumvent common resistance mechanisms, such as efflux pumps and enzymatic degradation, that often limit the efficacy of conventional antibiotics [10]. The specific positioning of bromine atoms may also contribute to selectivity against bacterial targets while minimizing impact on mammalian cells.

Research into oxazolo[4,5-b]pyridine derivatives has shown particular efficacy against methicillin-resistant Staphylococcus aureus, with activities ranging from 1.56 to 3.12 micrograms per milliliter, significantly superior to conventional antibiotics like ampicillin and streptomycin [8]. The structural similarity between these compounds and 2,4,6-Tribromopyridin-3-amine suggests potential for comparable activity against resistant Gram-positive bacteria.

The antimicrobial potential extends beyond direct bactericidal effects to include inhibition of biofilm formation, a critical virulence factor in many resistant infections [6]. Pyridine-based compounds have demonstrated ability to disrupt established biofilms and prevent their formation, addressing a major challenge in treating persistent infections [6]. The multiple functional groups in 2,4,6-Tribromopyridin-3-amine may provide similar anti-biofilm properties through interference with bacterial communication and adhesion mechanisms.

Structure-Activity Relationship Studies of Halogenated Pyridines

Structure-activity relationship investigations of halogenated pyridine derivatives have revealed fundamental principles governing their biological activity, providing crucial insights for optimizing compounds like 2,4,6-Tribromopyridin-3-amine. The systematic analysis of substitution patterns, halogen positioning, and functional group modifications has established clear correlations between molecular structure and therapeutic efficacy [4] [11].

Comprehensive studies examining the antiproliferative activity of pyridine derivatives have identified key structural determinants that enhance biological potency [4] [11]. The presence and positioning of amino groups, particularly at the 3-position as found in 2,4,6-Tribromopyridin-3-amine, has been consistently associated with enhanced antiproliferative activity against various cancer cell lines [4]. Conversely, the incorporation of halogen atoms, while beneficial for certain properties, can modulate activity in complex ways depending on their size and electronic effects [11].

Investigations into halogen substitution patterns have revealed that bromine atoms provide an optimal balance between steric bulk and electronic effects [4] [11]. The size dependence of halogen effects follows the trend that larger halogens generally result in higher half-maximal inhibitory concentration values, suggesting reduced activity [11]. However, this relationship is modified by the electrophilic capacity of the halogens and their ability to participate in halogen bonding interactions [3].

The strategic positioning of multiple bromine atoms, as exemplified in 2,4,6-Tribromopyridin-3-amine, creates opportunities for selective molecular recognition through halogen bonding [3]. This non-covalent interaction, arising from the anisotropic electron distribution around halogen atoms, has emerged as a valuable tool in rational drug design [3]. The sigma-hole positive region on bromine atoms can form directional interactions with electron-rich regions in biological targets, enhancing both binding affinity and selectivity.

Studies of 3-amino-1H-pyrazole-based kinase inhibitors have demonstrated how halogen substitution can fine-tune selectivity profiles [12]. The introduction of specific halogen patterns resulted in compounds with enhanced selectivity for target kinases while reducing off-target effects [12]. These findings provide a blueprint for optimizing 2,4,6-Tribromopyridin-3-amine through strategic halogen modifications.

The relationship between halogenation and pharmacokinetic properties represents another critical aspect of structure-activity relationships [13]. Halogen substitution can significantly impact metabolic stability, permeability, and binding characteristics [13]. The multiple bromine atoms in 2,4,6-Tribromopyridin-3-amine may enhance metabolic stability by blocking vulnerable sites of oxidative metabolism while potentially improving cellular permeability through favorable lipophilicity profiles.

Analysis of halogenated pyridine synthetic methodologies has revealed that the 3-position selectivity, as achieved through Zincke imine intermediates, provides access to substitution patterns that are otherwise difficult to obtain [14] [15]. This selectivity enables the preparation of specifically substituted compounds like 2,4,6-Tribromopyridin-3-amine with defined regiochemistry, ensuring consistent structure-activity relationships [15].

The functional group tolerance of halogenated pyridine systems extends their utility in drug discovery applications [14] [15]. Complex pharmaceutical structures containing pyridine rings have been successfully halogenated using advanced synthetic methods, demonstrating the compatibility of halogenation with diverse molecular architectures [15]. This compatibility suggests that 2,4,6-Tribromopyridin-3-amine can serve as a versatile scaffold for further structural elaboration.